An In-depth Technical Guide to (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol: Properties and Applications in Chiral Analysis
An In-depth Technical Guide to (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol: Properties and Applications in Chiral Analysis
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol , often referred to as Pirkle's alcohol, stands as a cornerstone chiral solvating agent in the field of stereochemistry.[1] Its unique structural features, combining a bulky, planar aromatic anthryl group with a sterically demanding and electron-withdrawing trifluoromethyl group, enable it to form transient diastereomeric complexes with a wide range of chiral molecules. This guide provides a comprehensive overview of its physical and chemical properties, and a detailed exploration of its application in the determination of enantiomeric excess and absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is an off-white to light yellow crystalline solid at room temperature, and is stable when protected from light and oxygen.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁F₃O | [2][3] |
| Molecular Weight | 276.26 g/mol | [2][3] |
| Melting Point | 134 - 136 °C | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Optical Rotation | [α]²⁰D = +27° to +34° (c=1, CHCl₃) | [2] |
| CAS Number | 60646-30-2 | [2][3][4] |
| Purity | ≥ 99% (GC) | [2] |
Solubility
Spectroscopic Data
The structural elucidation and characterization of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol are supported by various spectroscopic techniques.
-
¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra exhibit characteristic signals corresponding to the anthryl and trifluoroethanol moieties. The presence of the chiral center leads to complex splitting patterns, which are instrumental in its application as a chiral solvating agent.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds of the anthracene ring.[4][5]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak at m/z 276.[4][5]
Synthesis of Enantiopure (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
The synthesis of enantiopure Pirkle's alcohol is a critical process for its application in chiral analysis. A common route involves the asymmetric reduction of the corresponding ketone.
One established method involves the trifluoroacetylation of anthracene to produce trifluoromethyl 9-anthryl ketone.[1] This ketone is then stereoselectively reduced using a chiral hydride reagent, such as one prepared from lithium aluminum hydride and a chiral auxiliary like (4S,5S)-(–)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline, to yield the desired (S)-enantiomer.[1]
Alternatively, a racemic mixture of Pirkle's alcohol can be synthesized by reducing trifluoromethyl 9-anthryl ketone with a non-chiral reducing agent like sodium borohydride.[1] The resulting enantiomers are then separated, often by derivatization with an enantiopure chiral resolving agent, such as 1-(1-Naphthyl)ethyl isocyanate, to form diastereomers that can be separated by chromatography.[1] Subsequent hydrolysis of the separated diastereomers affords the individual enantiopure alcohols.[1]
Caption: Synthetic routes to (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Application in Chiral Analysis: Determination of Enantiomeric Excess by NMR Spectroscopy
The primary and most significant application of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is as a chiral solvating agent (CSA) in NMR spectroscopy for the determination of enantiomeric purity (e.e.) and, in many cases, the absolute configuration of chiral analytes.[1][2][6]
Mechanism of Chiral Recognition
The efficacy of Pirkle's alcohol as a CSA is based on the formation of transient, non-covalent diastereomeric solvates with the enantiomers of a chiral analyte in solution.[1] These interactions, primarily driven by hydrogen bonding, π-π stacking, and steric effects, create distinct chemical environments for the two enantiomers.
The "three-point interaction model" provides a framework for understanding this chiral recognition.[7] For effective discrimination, there should be at least three points of interaction between the chiral solvating agent and the analyte, with at least one of these interactions being stereochemically dependent. In the case of Pirkle's alcohol, these interactions typically involve:
-
Hydrogen bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor or acceptor.
-
π-π stacking: The electron-rich anthracene ring of Pirkle's alcohol can interact with aromatic or other π-systems in the analyte.
-
Steric hindrance: The bulky anthryl and trifluoromethyl groups create a defined chiral pocket, leading to differential steric interactions with the two enantiomers of the analyte.
This differential interaction results in the formation of two diastereomeric complexes with different energies and geometries. Consequently, in the NMR spectrum, the signals of the enantiomers, which are otherwise indistinguishable (isochronous), become resolved into two separate signals (anisochronous).[1]
Caption: Mechanism of chiral recognition by Pirkle's alcohol in NMR spectroscopy.
Experimental Protocol for Enantiomeric Excess Determination
The following is a generalized, step-by-step methodology for determining the enantiomeric excess of a chiral analyte using (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Materials:
-
Chiral analyte of unknown enantiomeric excess
-
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)
-
High-purity NMR solvent (e.g., CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation (Analyte Only):
-
Accurately weigh a suitable amount of the chiral analyte and dissolve it in the NMR solvent in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte. This serves as a reference to identify the signals of interest and confirm their isochronous nature.
-
-
Sample Preparation (Analyte with Pirkle's Alcohol):
-
To the same NMR tube containing the analyte solution, add a molar excess of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. A 1.5 to 5-fold molar excess of the CSA is typically sufficient, but optimization may be required.
-
Ensure the CSA is fully dissolved. Gentle agitation or vortexing may be necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. It is crucial to use the same NMR parameters as the initial analyte spectrum to allow for direct comparison.
-
Observe the spectrum for the resolution of signals corresponding to the enantiomers of the analyte. The degree of separation will depend on the nature of the analyte and the strength of the diastereomeric interactions.
-
-
Data Analysis and Enantiomeric Excess Calculation:
-
Identify the pair of resolved signals corresponding to a specific proton (or group of protons) in the two enantiomers.
-
Carefully integrate the areas of these two signals. Let the integration values be A₁ and A₂.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100
-
Caption: Experimental workflow for determining enantiomeric excess using Pirkle's alcohol.
Other Applications
Beyond its primary role as a chiral solvating agent, (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol also finds utility in other areas of chemical research:
-
Chiral Stationary Phases for HPLC: Derivatives of Pirkle's alcohol have been used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers.
-
Building Block in Asymmetric Synthesis: Its chiral nature and the presence of the reactive hydroxyl group make it a valuable building block for the synthesis of more complex chiral molecules, particularly those containing a trifluoromethyl group, which can be important in medicinal chemistry.[2]
Safety and Handling
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is classified as an irritant.[4][5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Store the compound at room temperature in a tightly sealed container, protected from light.[2]
Conclusion
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a powerful and versatile tool in the field of stereochemistry. Its well-defined structure and predictable interactions with a variety of chiral molecules make it an indispensable reagent for the determination of enantiomeric excess by NMR spectroscopy. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and a practical protocol for its application, underscoring its continued importance in academic and industrial research settings.
References
-
Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]
-
PubChem. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]
-
CORE. Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Retrieved from [Link]
-
Wikipedia. Pirkle's alcohol. Retrieved from [Link]
-
PubChem. 2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]
-
PubChem. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]
-
Wikipedia. Chiral analysis. Retrieved from [Link]
-
ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. Retrieved from [Link]
-
NIST WebBook. Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]
Sources
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 4. (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 2724111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
